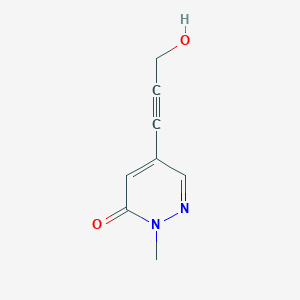
3,3'-(4-Methylbenzene-1,3-diyl)bis(1,3-oxazolidin-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(4-Methyl-1,3-phenylene)bis(oxazolidin-2-one) is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of two oxazolidinone rings attached to a central 4-methyl-1,3-phenylene group. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4-Methyl-1,3-phenylene)bis(oxazolidin-2-one) typically involves the reaction of 4-methyl-1,3-phenylenediamine with ethylene carbonate under specific conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxazolidinone rings. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.
Catalysts: Catalysts such as tertiary amines or metal catalysts may be used to enhance the reaction rate.
Solvents: Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of 3,3’-(4-Methyl-1,3-phenylene)bis(oxazolidin-2-one) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3’-(4-Methyl-1,3-phenylene)bis(oxazolidin-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The oxazolidinone rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in polar solvents such as methanol or ethanol.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and amine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3,3’-(4-Methyl-1,3-phenylene)bis(oxazolidin-2-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use as a precursor for developing new antibiotics.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,3’-(4-Methyl-1,3-phenylene)bis(oxazolidin-2-one) involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell. The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea): This compound shares a similar central phenylene group but has different functional groups attached.
3,3’-(4-Methyl-1,3-phenylene)bis(1-benzyl-1-isopropylurea): Another related compound with different substituents on the phenylene group.
Uniqueness
3,3’-(4-Methyl-1,3-phenylene)bis(oxazolidin-2-one) is unique due to its dual oxazolidinone rings, which confer specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields.
Properties
CAS No. |
93427-59-9 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
3-[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-9-2-3-10(14-4-6-18-12(14)16)8-11(9)15-5-7-19-13(15)17/h2-3,8H,4-7H2,1H3 |
InChI Key |
NCHCNPLQJBBLKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCOC2=O)N3CCOC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
![3-(5,7-Diamino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12913193.png)
![Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B12913194.png)
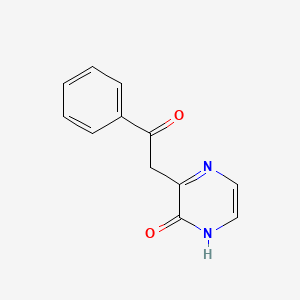
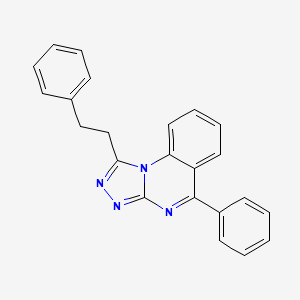

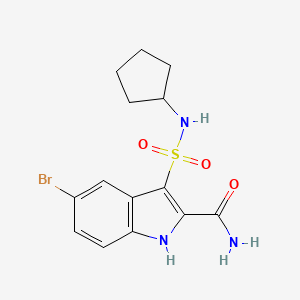


![N-(3-Phenoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine](/img/structure/B12913249.png)
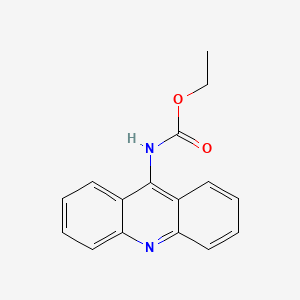
![1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B12913268.png)
